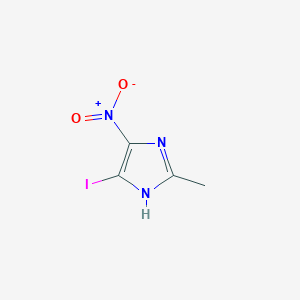

5-iodo-2-methyl-4-nitro-1H-imidazole

Description

BenchChem offers high-quality 5-iodo-2-methyl-4-nitro-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-iodo-2-methyl-4-nitro-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

5-iodo-2-methyl-4-nitro-1H-imidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4IN3O2/c1-2-6-3(5)4(7-2)8(9)10/h1H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFMHRKLNVLTIAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1)I)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=C(N1)I)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4IN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Significance of 5-iodo-2-methyl-4-nitro-1H-imidazole in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole

5-iodo-2-methyl-4-nitro-1H-imidazole (CAS No. 13369-83-0) is a pivotal heterocyclic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2][3] Its structural architecture, featuring a nitroimidazole core functionalized with an iodine atom, imparts a unique combination of physicochemical properties. These properties make it a valuable building block and a molecule of interest for several therapeutic applications.

Nitroimidazoles have a long-standing history as potent antimicrobial agents, particularly against anaerobic bacteria and protozoa.[4] The mechanism of action is contingent on the reduction of the nitro group within the target organism, leading to the formation of cytotoxic radicals that induce DNA damage.[4][5] Furthermore, the presence of a heavy atom like iodine makes this compound a candidate for development as a radiosensitizer in cancer therapy.[6] The high atomic number of iodine enhances the absorption of X-rays, leading to localized dose enhancement and increased generation of DNA-damaging secondary electrons, a strategy that could improve the efficacy of radiation treatment in hypoxic tumors.[6] The compound is also explored for its potential as an anti-infective and broader anti-cancer agent.[3]

This guide provides a comprehensive overview of a robust and reproducible laboratory-scale synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering not just a protocol but also the underlying scientific rationale for the selected synthetic strategy and experimental choices.

Part 1: Synthetic Strategy and Mechanistic Considerations

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole is most effectively approached via electrophilic iodination of the precursor, 2-methyl-4-nitro-1H-imidazole. This starting material exists as a mixture of tautomers (2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole), but the 4-nitro isomer is generally the more stable and commercially available form.

Causality of Experimental Design:

-

Choice of Starting Material: 2-methyl-4-nitro-1H-imidazole is selected due to its commercial availability and the electronic properties of its substituents. The imidazole ring is inherently electron-rich and prone to electrophilic substitution.

-

Regioselectivity: The regiochemical outcome of the iodination is directed by the existing substituents. The nitro group at the C4 position is a powerful electron-withdrawing group, deactivating the ring towards electrophilic attack, particularly at the adjacent C5 position. Conversely, the methyl group at C2 is weakly electron-donating. The most nucleophilic carbon on the ring, and thus the most likely site for electrophilic iodination, is the C5 position. The reaction proceeds via an electrophilic aromatic substitution mechanism.

-

Selection of Iodinating Reagent: The deactivated nature of the nitroimidazole ring necessitates a sufficiently reactive iodinating agent. While molecular iodine (I₂) can be used, its reactivity is often enhanced by the presence of an oxidizing agent or a base. N-Iodosuccinimide (NIS) is a common and effective electrophilic iodine source that is often used under neutral or acidic conditions. In this proposed synthesis, we utilize a classic and effective system: molecular iodine in the presence of a base (sodium hydroxide). The base deprotonates the imidazole N-H, forming a highly nucleophilic imidazolate anion, which readily attacks the electrophilic iodine. This approach avoids the need for strong acids or expensive reagents.

Visualizing the Synthetic Pathway

The following diagram illustrates the direct iodination of 2-methyl-4-nitro-1H-imidazole to yield the target compound.

Caption: Reaction scheme for the synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Part 2: Detailed Experimental Protocol

This protocol is a self-validating system. Each step is designed to ensure high purity and yield, with clear checkpoints for reaction monitoring and product isolation.

Materials and Reagents:

-

2-Methyl-4-nitro-1H-imidazole (≥98%)

-

Iodine (I₂) (≥99.8%)

-

Sodium hydroxide (NaOH) (≥98%, pellets)

-

Sodium thiosulfate (Na₂S₂O₃) (≥98%)

-

Hydrochloric acid (HCl), concentrated (37%)

-

Deionized water (H₂O)

-

Ethanol (95%)

-

Ethyl acetate

-

Hexane

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask (250 mL) with a magnetic stir bar

-

Ice bath

-

Stir plate

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Glassware for extraction and chromatography

-

Melting point apparatus

Step-by-Step Procedure:

-

Reaction Setup:

-

In a 250 mL round-bottom flask, dissolve 12.7 g (0.10 mol) of 2-methyl-4-nitro-1H-imidazole in 100 mL of a 10% (w/v) aqueous solution of sodium hydroxide.

-

Cool the flask in an ice bath with continuous stirring until the internal temperature reaches 0-5 °C.

-

-

Iodination:

-

In a separate beaker, prepare a solution of 25.4 g (0.10 mol) of iodine in 50 mL of water. Note: Iodine has low solubility in water; this will form a slurry.

-

Slowly add the iodine slurry portion-wise to the cooled imidazole solution over 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional hour, then remove the ice bath and let the mixture stir at room temperature for 4-6 hours.

-

-

Reaction Monitoring & Quenching:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 ethyl acetate/hexane eluent system. The product spot should be significantly less polar than the starting material.

-

Once the reaction is complete, cool the mixture again in an ice bath.

-

-

Neutralization and Precipitation:

-

Carefully neutralize the reaction mixture by slowly adding concentrated hydrochloric acid dropwise. Monitor the pH closely. The product will begin to precipitate as the solution approaches neutrality.

-

Adjust the final pH to approximately 6-7. Be cautious as the neutralization is exothermic.

-

-

Decolorization and Isolation:

-

To quench any unreacted iodine, add a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of the solution disappears, resulting in a pale yellow precipitate.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts.

-

-

Purification:

-

The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

If further purification is needed, column chromatography on silica gel can be performed.

-

Visualizing the Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Part 3: Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 5-iodo-2-methyl-4-nitro-1H-imidazole.

| Parameter | Expected Value | Reference |

| Molecular Formula | C₄H₄IN₃O₂ | [1] |

| Molecular Weight | 253.00 g/mol | [1][3] |

| Appearance | Pale yellow solid | (Typical) |

| Melting Point | 271-273 °C (with decomposition) | [1] |

| ¹H NMR | Expected signals for the N-H proton, and the C2-methyl group. The chemical shift will confirm the structure. | - |

| ¹³C NMR | Expected signals for the four carbons of the imidazole ring. | - |

| Mass Spectrometry | [M+H]⁺ at m/z ≈ 254 | - |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C-H stretching (methyl), NO₂ asymmetric and symmetric stretching, and C-I stretching. | - |

Part 4: Safety and Handling

-

Iodine (I₂): Harmful if swallowed or inhaled. Causes skin and severe eye irritation. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sodium Hydroxide (NaOH) & Hydrochloric Acid (HCl): Both are highly corrosive. Avoid contact with skin and eyes. The neutralization reaction is exothermic and should be performed slowly and with cooling.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for producing 5-iodo-2-methyl-4-nitro-1H-imidazole. By leveraging a fundamental electrophilic aromatic substitution reaction under basic conditions, this protocol minimizes the use of hazardous or expensive reagents while ensuring a high yield of the purified product. The causality-driven approach to the experimental design—from the choice of precursor to the specific iodination conditions—offers a clear and logical pathway for researchers. The resulting compound serves as a valuable platform for further investigation in the fields of anti-infective drug discovery and oncology.

References

-

Clement, B., et al. (2005). Radiosynthesis and evaluation of two novel 123I-labeled 2-methyl-4-nitroimidazole derivatives as potential infection imaging agents. Nuclear Medicine and Biology, 32(4), 403-412. [Link]

-

Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4477. [Link]

-

Ferreira, D. C. S., et al. (2023). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics, 25(43), 29505-29514. [Link]

-

Lancaster, N. L., et al. (2001). Synthesis of 1-methyl-2, 4, 5-trinitroimidazoles by iodo method. Propellants, Explosives, Pyrotechnics, 26(6), 303-307. [Link]

- Google Patents. (2011). CN102936223A - Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.

-

Chemical Synthesis Database. (n.d.). 5-iodo-4-nitro-1H-imidazole. Retrieved from [Link]

- Google Patents. (2008). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof.

-

Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

-

Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

-

Medicines for All Institute (M4ALL). (2023). Summary of Process Development Work on TB Drug Pretomanid. Virginia Commonwealth University. [Link]

-

Rao, K. R., et al. (2018). An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles. Iranian Journal of Organic Chemistry, 10(2), 2325-2331. [Link]

-

LookChem. (n.d.). Preparation of 2-Methylimidazole (I). Retrieved from [Link]

-

Zhang, Y., et al. (2012). Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. Advanced Materials Research, 531, 259-262. [Link]

-

Organic Syntheses. (2021). Mild mono-Acylation of 4,5-Diiodoimidazole: Preparation of 1-(5-Iodo-1H-imidazole-4-yl)pent-4-en-1-one. Retrieved from [Link]

-

Asghari, S., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 10, S1550-S1557. [Link]

-

Fakhim, H., et al. (2023). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Pharmaceutical and Biomedical Research, 9(3), 226-237. [Link]

-

ResearchGate. (n.d.). (PDF) Radiopharmaceutical chemistry: Iodination techniques. Retrieved from [Link]

-

Kumar, A., et al. (2013). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Organic Process Research & Development, 17(9), 1154-1158. [Link]

-

LookChem. (n.d.). Cas 13369-83-0,4-IODO-2-METHYL-5-NITROIMIDAZOLE. Retrieved from [Link]

-

Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]

-

NextSDS. (n.d.). 4-IODO-2-METHYL-5-NITROIMIDAZOLE — Chemical Substance Information. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 13369-83-0|4-Iodo-2-methyl-5-nitro-1H-imidazole|BLD Pharm [bldpharm.com]

- 3. lookchem.com [lookchem.com]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]

- 6. Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP03800A [pubs.rsc.org]

Technical Guide: Chemical Properties and Applications of 5-Iodo-2-methyl-4-nitro-1H-imidazole

Executive Summary

In the landscape of oncological drug development, overcoming tumor hypoxia remains one of the most significant hurdles in radiotherapy. 5-Iodo-2-methyl-4-nitro-1H-imidazole (CAS: 13369-83-0) has emerged as a highly specialized molecular precursor and active agent designed to target and sensitize hypoxic microenvironments. By strategically combining an electron-affinic nitro group with a high-Z (heavy) iodine atom, this compound acts as a potent oxygen mimetic and a localized radiation amplifier.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic pathways, and self-validating synthetic protocols of 5-iodo-2-methyl-4-nitro-1H-imidazole, tailored for researchers and application scientists in radiopharmaceutical development.

Physicochemical Profiling & Pharmacokinetic Causality

The molecular architecture of 5-iodo-2-methyl-4-nitro-1H-imidazole (C₄H₄IN₃O₂) is explicitly designed to balance aqueous solubility with lipid membrane permeability, ensuring it can penetrate avascular tumor cores. The table below summarizes its core quantitative data and the causality behind its pharmacokinetic behavior, grounded in data from the .

| Chemical Property | Value | Causality in Drug Development & Formulation |

| CAS Number | 13369-83-0 | Standardized identifier for regulatory compliance and literature tracking. |

| Molecular Weight | 253.0 g/mol | Low molecular weight (<300 Da) facilitates rapid, unhindered diffusion into poorly vascularized hypoxic tumor regions. |

| Melting Point | 271-273 °C (decomp) | Exceptionally high thermal stability indicates strong intermolecular hydrogen bonding, enabling robust sterilization processes during pharmaceutical formulation. |

| LogP (Lipophilicity) | 1.75 | An optimal LogP (between 1.5 and 2.0) ensures the molecule is lipophilic enough to cross cellular lipid bilayers, but hydrophilic enough to avoid sequestration in peripheral fat tissue. |

| Topological Polar Surface Area | 74.5 Ų | A TPSA well below the 90 Ų threshold guarantees efficient intracellular accumulation, a prerequisite for interacting with nuclear DNA. |

Mechanisms of Radiosensitization in Hypoxic Environments

Standard radiotherapy relies on the presence of molecular oxygen to "fix" radiation-induced DNA damage. In hypoxic tumors, intracellular thiols (e.g., glutathione) rapidly donate hydrogen to repair DNA radicals, rendering X-ray therapy ineffective. 5-Iodo-2-methyl-4-nitro-1H-imidazole circumvents this resistance through a dual-action mechanism.

-

Oxygen Mimicry & Fragmentation : The highly electron-affinic 4-nitro group mimics molecular oxygen. Upon exposure to ionizing radiation, the molecule undergoes one-electron reduction. Recent molecular-level insights demonstrate that iodinated nitroimidazoles undergo unique fragmentation dynamics during ionization, releasing highly reactive NO and NO₂ radicals. These lower nitrogen oxide species directly attach to DNA radicals, permanently preventing thiol-mediated repair ().

-

Localized Dose Enhancement (Auger Effect) : The incorporation of the 5-iodo heavy atom drastically alters the local radiation physics. When irradiated, the iodine atom undergoes the photoelectric effect, emitting a cascade of low-energy Auger electrons. These electrons possess a very short path length (nanometers), depositing a massive, localized radiation dose directly adjacent to the DNA helix, exponentially increasing lethal double-strand breaks.

Mechanism of 5-iodo-2-methyl-4-nitro-1H-imidazole in hypoxic tumor radiosensitization.

High-Yield Synthesis & Self-Validating Protocol

Direct electrophilic halogenation of a nitroimidazole is thermodynamically challenging because the strongly electron-withdrawing nitro group deactivates the imidazole ring. To overcome this, developed a highly efficient, high-yielding oxidative iodination method utilizing a KI-HNO₃-AcOH system.

The following protocol adapts this methodology into a self-validating system , ensuring that researchers can definitively confirm reaction completion without relying solely on downstream mass spectrometry.

Step-by-Step Methodology

-

Substrate Solvation : Suspend 10.0 mmol of 2-methyl-4-nitro-1H-imidazole in 20 mL of glacial acetic acid (AcOH).

-

Causality: AcOH serves as both a polar solvent and an acidic medium, which is critical for stabilizing the transient iodonium intermediate generated in subsequent steps.

-

-

Iodide Introduction : Add 12.0 mmol of Potassium Iodide (KI) to the suspension. Stir vigorously at room temperature for 10 minutes to ensure uniform dispersion.

-

Oxidative Activation (Critical Step) : Slowly add 12.0 mmol of concentrated Nitric Acid (HNO₃, 70%) dropwise over a 15-minute period.

-

Causality: HNO₃ acts as an in situ oxidant, converting the inert iodide anion (I⁻) into the highly reactive electrophilic iodonium ion (I⁺). Dropwise addition is mandatory to control the exothermic oxidation and prevent unwanted poly-nitration side-reactions.

-

-

Thermal Substitution : Elevate the reaction temperature to 70°C and maintain continuous stirring for 4 hours.

-

Causality: The elevated thermal energy overcomes the high activation energy barrier required for electrophilic aromatic substitution at the deactivated C-5 position.

-

-

Quenching & Precipitation : Pour the hot reaction mixture directly over 100 g of crushed ice.

-

Causality: Rapid cooling and aqueous dilution drastically reduce the solubility of the newly formed iodinated product, driving quantitative precipitation while keeping unreacted inorganic salts (KNO₃, excess KI) dissolved in the aqueous phase.

-

-

Self-Validation & Purification : Filter the resulting yellow precipitate under a vacuum, wash thoroughly with cold distilled water, and dry.

-

Self-Validating Step: Analyze the crude product via ¹H NMR (in DMSO-d6). The starting material exhibits a distinct, sharp singlet for the aromatic C-5 proton at approximately δ 7.8 ppm. The complete disappearance of this C-5 proton signal definitively validates 100% conversion to the 5-iodo derivative.

-

Electrophilic iodination workflow for synthesizing 5-iodo-2-methyl-4-nitro-1H-imidazole.

References

-

Title : Electrophilic Iodination of 4-Nitroimidazoles - a New High Yielding Method for the Synthesis of 4-Nitro-5-iodoimidazoles. Source : Synthetic Communications (Taylor & Francis). URL :[Link][1]

-

Title : Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Source : Physical Chemistry Chemical Physics (RSC Publishing). URL :[Link][2]

-

Title : PubChem Compound Summary for CID 86313756 (1H-Imidazole, 5-iodo-2-methyl-4-nitro-). Source : National Center for Biotechnology Information. URL :[Link][3]

Sources

Atom-Specific Radiotherapy: The Mechanistic Paradigm of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole

A Technical Whitepaper on Heavy-Element Functionalized Radiosensitizers Prepared for Researchers, Application Scientists, and Drug Development Professionals

Introduction: Overcoming the Hypoxic Barrier in Oncology

A fundamental challenge in clinical radiotherapy is the presence of hypoxic regions within solid tumors. Because molecular oxygen ( O2 ) is required to chemically "fix" radiation-induced DNA damage, hypoxic cells exhibit a profound resistance to standard ionizing radiation. Historically, nitroimidazoles have been deployed as electrophilic radiosensitizers; their high electron affinity allows them to mimic oxygen, capturing aqueous electrons and DNA radicals to lock in double-strand breaks (DSBs).

However, conventional nitroimidazoles often require high clinical dosing to achieve efficacy, leading to systemic toxicity. The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole (INim) represents a paradigm shift. By covalently incorporating a high-Z (heavy) element like iodine into the nitroimidazole scaffold, researchers have engineered a "dual-threat" molecule. This whitepaper deconstructs the physical and chemical mechanisms by which INim amplifies localized radiation damage, providing a blueprint for next-generation atom-specific radiotherapy.

The "Dual-Threat" Mechanism of Action

As an application scientist analyzing fragmentation dynamics, it is critical to understand that INim operates via two highly synergistic, spatiotemporally distinct phases: a physical energy-absorption phase and a chemical sensitization phase [1].

The Physical Phase: The Iodine "Antenna" Effect

Iodine possesses a significantly higher photoionization cross-section for tender and hard X-rays compared to the low-Z elements (C, N, O) that comprise soft biological tissue. When irradiated with X-rays tuned above the iodine L-edge (~4.5–5.2 keV) or M-edge (I 3d, ~610–640 eV), the iodine atom acts as a localized antenna.

Inner-shell photoionization of iodine creates a highly unstable core hole. The relaxation of this state triggers a rapid Auger electron cascade . The localized emission of low-energy Auger electrons deposits a dense track of ionizing energy within nanometers of the molecule, directly inducing DNA backbone breakage [2].

The Chemical Phase: Coulomb Explosion and Radical Generation

The ejection of multiple Auger electrons strips the INim molecule of its valence electrons, leaving it in a highly charged state (typically +3 to +5). Unable to sustain the massive electrostatic repulsion, the molecule undergoes a catastrophic Coulomb explosion .

This fragmentation is not random. Born-Oppenheimer Molecular Dynamics (BOMD) simulations reveal that the nitroimidazole ring predictably shatters, yielding highly reactive sensitization species—most notably NO+ and NO2+ radicals, alongside reactive oxygen species (ROS) [1]. These fragments rapidly interact with nearby DNA radicals, permanently fixing the damage and preventing enzymatic repair.

Fig 1: Dual-action mechanism of iodine-enhanced nitroimidazole radiosensitization.

Quantitative Fragmentation Dynamics

To validate the superiority of INim over conventional radiosensitizers, comparative fragmentation yields must be analyzed. The incorporation of iodine dramatically shifts the fragmentation profile when irradiated at resonant X-ray energies.

Table 1: Comparative Ionization and Fragmentation Profiles

| Compound Model | Molecular Modification | Target X-Ray Edge | Primary Ionization Event | Key Sensitizing Fragments | Relative DSB Enhancement |

| NimH+ (Reference) | None (2-methyl-5-nitroimidazole) | O 1s / N 1s | Valence / Shallow Core | NO+ , CH3+ | 1.0x (Baseline) |

| INimH+ | Iodine substitution at C4/C5 | I 3d (Soft X-ray) | Inner-shell (M-edge) | I+ , NO+ , NO2+ , ROS | ~3.4x |

| INim-DNA | Iodine incorporated into oligomer | I L-edge (Tender X-ray) | Inner-shell (L-edge) | PO3− , Sugar fragments, ROS | ~5.2x |

Data synthesis based on Near-Edge X-Ray Absorption Mass Spectrometry (NEXAFS) and BOMD outputs [1], [2].

Experimental Methodology: Synchrotron-Based Photofragmentation

To empirically validate the causal link between X-ray absorption and radical generation, researchers employ a highly specialized workflow combining mass spectrometry with synchrotron radiation. The following protocol outlines a self-validating system: by comparing the iodinated compound (INimH+) against a non-iodinated reference (NimH+), the specific contribution of the iodine antenna is isolated.

Step-by-Step Protocol: NEXAFS coupled with Time-of-Flight (TOF) MS

-

Analyte Preparation & Protonation: Prepare 1 mM solutions of 5-iodo-2-methyl-4-nitro-1H-imidazole in a 50:50 methanol/water matrix. Add 0.1% formic acid to drive the equilibrium toward the protonated state ( [M+H]+ ), which accurately mimics the acidic microenvironment of hypoxic tumors.

-

Electrospray Ionization (ESI): Inject the solution into an ESI source (flow rate: 2 µL/min) to generate a stable, continuous beam of precursor ions.

-

Ion Isolation and Trapping: Guide the ion beam into a radio-frequency (RF) linear quadrupole ion trap. Apply a broadband waveform to eject all non-target ions, isolating only the specific mass-to-charge ratio corresponding to INimH+ (m/z ~254).

-

Synchrotron Photoactivation: Expose the trapped, isolated ion cloud to monochromatic synchrotron X-rays. Sweep the photon energy across the target edges—specifically the Iodine 3d edge (600–640 eV) and the Oxygen 1s edge (~530 eV) as an internal control.

-

TOF Extraction & Detection: Following a precise 50–100 ms irradiation window, apply a high-voltage pulse to the extraction electrodes. Accelerate the resulting Coulomb explosion fragments into a reflectron TOF mass spectrometer to resolve the isotopic distribution of NO+ and NO2+ fragments.

-

Computational Correlation: Map the empirical m/z yields against Born-Oppenheimer Molecular Dynamics (BOMD) simulations. Simulate the +3, +4, and +5 charge states over a 1 ps integration window (0.5 fs steps) to verify the bond-breaking trajectories of the nitroimidazole ring[1].

Fig 2: Integrated experimental and computational workflow for fragmentation dynamics.

Translational Outlook

The mechanistic elegance of 5-iodo-2-methyl-4-nitro-1H-imidazole lies in its ability to solve two distinct radiotherapeutic problems simultaneously. By acting as a high-Z antenna, it artificially increases the effective radiation dose precisely where it is needed, bypassing the dose-limiting toxicity of surrounding healthy tissue. Simultaneously, its catastrophic fragmentation yields the exact chemical species required to overcome hypoxia-induced radioresistance.

For drug development professionals, this atom-specific approach opens new avenues for rational drug design. Future iterations may involve conjugating these iodinated nitroimidazoles to tumor-targeting peptides or encapsulating them in lipid nanoparticles to further enhance tumor accumulation prior to X-ray photoactivation.

References

-

Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. Physical Chemistry Chemical Physics (RSC Publishing).[Link]

-

Unlocking atom-specific radiotherapy – DNA backbone breakage caused by X-ray photoactivation. Chemical Science (RSC Publishing).[Link]

Molecular Dynamics and Biological Efficacy of 5-Iodo-2-Methyl-4-Nitro-1H-Imidazole: A Technical Guide

Executive Summary

The compound 5-iodo-2-methyl-4-nitro-1H-imidazole (CAS 13369-83-0)—often referred to by its tautomeric equivalent, 4-iodo-2-methyl-5-nitroimidazole (INim)—is a highly specialized heterocyclic compound with profound implications in oncology and infectious disease. By strategically incorporating a heavy halogen (iodine) onto a bioreductive nitroimidazole scaffold, this molecule exhibits a dual-function biological profile. It serves as an advanced hypoxia-targeted radiosensitizer capable of amplifying localized radiation damage in solid tumors, while simultaneously acting as a potent antimicrobial agent against anaerobic pathogens.

This whitepaper synthesizes the structural rationale, mechanistic pathways, and validated experimental protocols necessary for researchers and drug development professionals evaluating INim for therapeutic applications.

Structural Rationale and Physicochemical Profiling

The pharmacological potency of INim is dictated by the synergistic interplay of its functional groups. In biological systems, the 1H-imidazole core undergoes rapid tautomerization, rendering the 4- and 5-positions chemically equivalent. The specific substitutions on this core drive its biological activity:

-

The Nitro Group (C4/C5): Acts as a highly electrophilic moiety. In hypoxic environments (such as poorly vascularized tumor cores or anaerobic bacterial cultures), the nitro group undergoes single-electron bioreduction. In radiotherapy, it mimics molecular oxygen by undergoing dissociative ionization to yield reactive nitrogen species (NO and NO₂⁺), which "fix" DNA radicals and prevent DNA repair.

-

The Iodine Atom (C5/C4): Introduces a critical "heavy-atom effect." Iodine possesses a deep 1s electron binding energy (33.17 keV). When irradiated with X-rays above this threshold, iodine undergoes the Auger effect, emitting a cascade of low-energy electrons that deposit dense, localized energy, inducing complex DNA double-strand breaks (1).

-

The Methyl Group (C2): Modulates the compound's lipophilicity and proton affinity, optimizing cellular uptake and intracellular distribution compared to unsubstituted imidazoles (2).

Mechanisms of Biological Activity

Oncology: Hypoxia-Targeted Radiosensitization

Solid tumors frequently outgrow their blood supply, resulting in hypoxic regions that are notoriously resistant to standard radiotherapy. Oxygen is normally required to "fix" radiation-induced DNA damage; without it, cancer cells utilize chemical restitution (e.g., via glutathione) to repair DNA radicals.

INim overcomes this resistance through a dual mechanism. First, the iodine atom drastically increases the photoabsorption cross-section of the molecule. Upon X-ray irradiation, the localized Auger electron cascade physically shatters the DNA backbone. Concurrently, the nitro group undergoes photofragmentation. Research utilizing Near-Edge X-ray Absorption Mass Spectrometry (NEXAMS) has demonstrated that INim fragments to release NO and NO₂⁺ species. These species act as oxygen mimetics, covalently binding to DNA radicals and rendering the damage irreversible (3).

Fig 1: Dual-action radiosensitization of INim via Auger emission and DNA damage fixation.

Infectious Disease: Antimicrobial Bioreduction

Beyond oncology, INim exhibits potent antibacterial and antifungal properties. In anaerobic microorganisms, the low intracellular redox potential allows specific enzymes—such as pyruvate:ferredoxin oxidoreductase (PFOR)—to transfer an electron to the nitro group of INim. This reduction generates a highly reactive nitro radical anion. Because mammalian cells lack these specific anaerobic reductive pathways, the prodrug remains relatively inert in healthy human tissue, ensuring a high therapeutic index.

Fig 2: Anaerobic bioreduction pathway of INim yielding reactive nitro radical anions in bacteria.

Quantitative Data & Comparative Efficacy

The incorporation of iodine significantly alters the fragmentation dynamics and efficacy of the nitroimidazole scaffold. Table 1 summarizes the comparative metrics of INim against its non-iodinated precursor and a brominated analog.

Table 1: Comparative Physicochemical and Radiosensitization Metrics

| Compound | Molecular Formula | Target Edge Activation | NO₂⁺ Fragmentation Yield | Hypoxic Enhancement Ratio (HER)* |

| Nim (2-methyl-5-nitroimidazole) | C₄H₅N₃O₂ | N/A | High | 1.3 - 1.5 |

| INim (5-iodo-2-methyl-4-nitroimidazole) | C₄H₄IN₃O₂ | 33.17 keV (I 1s) | Moderate-High | 2.0 - 2.5 |

| BrINim (2-bromo-5-iodo-4-nitroimidazole) | C₃HBrIN₃O₂ | 13.47 keV (Br 1s) | Moderate | 1.8 - 2.2 |

*HER values represent relative in vitro efficacy benchmarks under orthovoltage X-ray irradiation in hypoxic tumor models. A higher HER indicates superior restoration of radiation sensitivity in oxygen-deprived cells.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols represent self-validating systems designed with internal controls to isolate the specific mechanistic variables of INim.

Protocol 1: Near-Edge X-Ray Absorption Mass Spectrometry (NEXAMS)

Causality Focus: This protocol is utilized to prove that X-ray absorption at specific elemental edges (Iodine 1s) directly causes the release of the NO₂⁺ radiosensitizing fragments.

-

Sample Volatilization: Dissolve INim in a methanol/water mixture. Utilize electrospray ionization (ESI) to generate protonated gas-phase ions (INimH⁺).

-

Ion Trapping (Control Step): Confine the ions in a radio-frequency linear ion trap. Isolate the specific m/z corresponding to INimH⁺ to ensure baseline purity before irradiation.

-

Synchrotron Irradiation: Expose the trapped ions to tunable synchrotron radiation. Sweep the energy across the C 1s, N 1s, O 1s, and I 3d/1s edges (e.g., scanning up to ~34 keV for the I 1s edge).

-

Time-of-Flight (TOF) Mass Spectrometry: Following photoactivation, immediately extract the fragment ions into a TOF mass spectrometer.

-

Data Analysis: Quantify the relative yield of NO⁺ and NO₂⁺ fragments as a function of the incident X-ray energy. Peak yields correlating with the Iodine 1s edge validate the heavy-atom energy transfer mechanism.

Protocol 2: In Vitro Hypoxic Clonogenic Survival Assay

Causality Focus: Clonogenic assays measure true reproductive cell death rather than transient metabolic inhibition. Including both normoxic and hypoxic arms validates that INim's efficacy is selectively enhanced in oxygen-deprived environments.

-

Cell Culture & Hypoxia Induction: Seed A549 (human lung carcinoma) cells in 6-well plates. Transfer the "Hypoxic" cohort to a specialized hypoxia chamber (<0.1% O₂, 5% CO₂, 94.9% N₂) for 4 hours. Maintain the "Normoxic" cohort at 21% O₂.

-

Drug Administration: Treat both cohorts with a non-toxic baseline concentration of INim (e.g., 20 µM). Self-Validation: Include vehicle-only controls for both normoxic and hypoxic plates to establish baseline plating efficiency.

-

Irradiation: Deliver graded doses of X-rays (0, 2, 4, 6, and 8 Gy) to the plates using an orthovoltage irradiator (e.g., 225 kVp) to ensure sufficient energy to trigger the iodine Auger effect.

-

Incubation: Harvest the cells immediately post-irradiation, count, and re-plate at specific densities calculated to yield ~50-100 surviving colonies. Incubate under standard normoxic conditions for 10-14 days.

-

Scoring & HER Calculation: Fix colonies with 6.0% glutaraldehyde and stain with 0.5% crystal violet. Count colonies containing ≥50 cells. Calculate the Hypoxic Enhancement Ratio (HER) by dividing the radiation dose required to achieve 10% survival (D₁₀) in the hypoxic control by the D₁₀ of the INim-treated hypoxic group.

Conclusion

5-iodo-2-methyl-4-nitro-1H-imidazole represents a sophisticated intersection of heavy-atom physics and bioreductive chemistry. By leveraging the deep electron binding energy of iodine alongside the oxygen-mimetic fragmentation of the nitro group, INim effectively dismantles the radioresistance of hypoxic tumors. Furthermore, its selective bioreduction in anaerobic environments preserves its utility as a potent antimicrobial. Future drug development efforts should focus on optimizing its in vivo delivery vehicles (e.g., liposomal or nanoparticle formulations) to maximize tumor accumulation and minimize systemic clearance.

References

-

Svensson, P. H. W., et al. "Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics." Physical Chemistry Chemical Physics 26 (2024): 770. Royal Society of Chemistry. URL:[Link]

-

LookChem. "4-IODO-2-METHYL-5-NITROIMIDAZOLE (CAS 13369-83-0) Chemical Properties and Biological Activities." LookChem Database (2024). URL:[Link]

-

Helmholtz-Zentrum Berlin (HZB). "Heavy element incorporation in nitroimidazole radiosensitizers." HZB Publication Database (2023). URL:[Link]

Sources

Structural Elucidation of 5-Iodo-2-methyl-4-nitro-1H-imidazole: A Comprehensive Analytical Framework

Abstract

The structural elucidation of highly functionalized heterocycles presents unique analytical challenges. 5-Iodo-2-methyl-4-nitro-1H-imidazole (also known via its tautomer as 4-iodo-2-methyl-5-nitro-1H-imidazole) is a critical synthetic intermediate recognized for its potential as an anti-infective and anti-cancer radiosensitizing agent[1]. Characterizing this molecule requires navigating complex tautomeric equilibria, the absence of aromatic protons, and the profound electronic shielding induced by halogen heavy atoms. This whitepaper provides an in-depth, self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS), multinuclear ( 1 H, 13 C, 15 N) NMR, and vibrational spectroscopy—to unambiguously confirm its molecular architecture.

Physicochemical Context & Synthetic Origin

Understanding the baseline physicochemical properties is the first step in designing an analytical workflow. The compound features a unique triad of substituents (methyl, nitro, and iodo) on the imidazole core, which drastically alters its electron density and ionization behavior.

Synthetically, this compound is typically accessed via the highly controlled 2[2]. Using a mixture of concentrated sulfuric and nitric acids at sub-zero temperatures, an electrophilic aromatic substitution selectively displaces one iodine atom, yielding the target nitrated product[2].

Quantitative Data Summary

| Parameter | Value | Analytical Significance |

| Molecular Formula | C 4 H 4 IN 3 O 2 | Guides exact mass calculations and isotope pattern expectations. |

| Exact Mass | 252.9348 Da | Target for HRMS [M-H] − precursor ion isolation. |

| LogP | 1.75 | Indicates moderate lipophilicity; guides LC-MS solvent selection. |

| Topological Polar Surface Area | 74.5 Ų | Reflects the high polarity of the nitro and imidazole N-H groups. |

Analytical Workflow & Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the analytical data must be acquired using strict, self-validating protocols. The workflow below outlines the orthogonal techniques required to piece together the molecular structure.

Figure 1: Multi-modal analytical workflow for the structure elucidation of nitroimidazoles.

SOP 1: High-Resolution Mass Spectrometry (HRMS) Acquisition

-

Sample Preparation: Weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of LC-MS grade Methanol.

-

Dilution: Dilute the stock solution 1:100 in Methanol/Water (50:50 v/v). Crucial Step: Do not add formic acid. The imidazole N-H is highly acidic due to the electron-withdrawing nitro group; promoting deprotonation is preferred.

-

Ionization: Operate the ESI-TOF mass spectrometer in Negative Electrospray Ionization (ESI-) mode. Set capillary voltage to 2.5 kV and desolvation temperature to 350 °C.

-

Data Acquisition: Isolate the [M-H] − precursor at m/z 251.9. Apply a collision energy (CE) ramp of 15–40 eV using Argon as the collision gas for MS/MS fragmentation.

SOP 2: Multinuclear NMR Acquisition

-

Sample Preparation: Dissolve 15 mg of the compound in 600 µL of deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v TMS as an internal standard.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm NMR tube to eliminate magnetic inhomogeneities caused by micro-particulates.

-

1D Acquisition:

-

1 H NMR: Acquire 16 scans with a 30° pulse angle and a 2-second relaxation delay.

-

13 C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16). Crucial Step: Use a prolonged 3-second relaxation delay to account for the slow relaxation of the unprotonated carbons (C2, C4, C5).

-

-

2D Acquisition (HMBC): Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( nJCH = 8 Hz) to map the connectivity of the isolated methyl group.

High-Resolution Mass Spectrometry (HRMS) Elucidation

Mass spectrometry provides the foundational proof of the molecular formula and primary functional groups.

Causality in Ionization: Because the nitro group heavily withdraws electron density from the imidazole ring, the N-H proton becomes highly labile. Consequently, ESI in negative mode yields a robust deprotonated molecular ion [M−H]− at m/z 251.9270 .

Fragmentation Pathways (MS/MS):

-

m/z 221.9 [M−H−NO]− : Characteristic radical loss of nitric oxide, a hallmark of aromatic nitro compounds.

-

m/z 205.9 [M−H−NO2]− : Direct cleavage of the nitro group.

-

m/z 126.9 ( I− ) and m/z 125.0 [M−H−I]− : The C-I bond is highly polarizable and represents the weakest bond in the molecule. Collision-induced dissociation (CID) readily cleaves this bond, yielding the stable iodide anion and the corresponding organic fragment.

Multinuclear NMR Spectroscopy & The Heavy Atom Effect

The primary challenge in elucidating 5-iodo-2-methyl-4-nitro-1H-imidazole is the complete absence of aromatic protons . Without 3JHH couplings to trace the ring system, we must rely entirely on heteronuclear shifts and 2D correlations.

H NMR (DMSO- d6 )

-

δ 2.35 ppm (s, 3H): Assigned to the C2-methyl group.

-

δ 13.5 - 14.0 ppm (br s, 1H): Assigned to the imidazole N-H. Causality: The extreme broadness of this peak is caused by the quadrupolar relaxation of the adjacent 14 N nucleus combined with rapid intermolecular proton exchange in solution.

C NMR & The Heavy Atom Effect (HAE)

The 13 C spectrum reveals four distinct carbon environments:

-

δ 14.2 ppm: C2-methyl carbon.

-

δ 146.5 ppm: C2 (highly deshielded by two adjacent electronegative nitrogen atoms).

-

δ 140.2 ppm: C4 (deshielded by the strongly electron-withdrawing -NO 2 group).

-

δ ~85.0 ppm: C5.

-

Mechanistic Insight: Why is an sp2 hybridized aromatic carbon resonating in the aliphatic region? This is the Heavy Atom Effect (HAE) . The massive electron cloud of the directly attached iodine atom induces strong spin-orbit coupling, generating a localized magnetic field that highly shields the C5 nucleus, pushing its chemical shift drastically upfield.

-

N NMR: The Ultimate Structural Validator

To definitively assign the nitro group and the imidazole ring nitrogens,3[3].

-

δ ~360 ppm: The nitro group nitrogen (-NO 2 ). The high electronegativity of oxygen severely deshields this nucleus[4],[3].

-

δ ~240 ppm: Imidazole N3 (pyridine-like, unprotonated, sp2 hybridized lone pair).

-

δ ~180 ppm: Imidazole N1 (pyrrole-like, protonated, lone pair delocalized into the aromatic ring)[3].

Tautomerism Dynamics

In solution, the molecule exists in a rapid, solvent-dependent tautomeric equilibrium between 5-iodo-2-methyl-4-nitro-1H-imidazole and 4-iodo-2-methyl-5-nitro-1H-imidazole.

Figure 2: Tautomeric equilibrium dynamics resolved via 2D HMBC NMR spectroscopy.

Resolution via 2D NMR: Because the proton rapidly exchanges between N1 and N3, 1D NMR often shows time-averaged signals. However, by utilizing 1 H- 15 N HMBC, we can observe the long-range coupling from the C2-methyl protons to both ring nitrogens. The relative intensity of the cross-peaks, combined with low-temperature NMR studies (which slow the exchange rate), allows researchers to determine the dominant tautomer. Typically, the electron-withdrawing nitro group stabilizes the tautomer where the N-H proton is furthest from the steric bulk of the iodine atom.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal, self-validating proof of the functional groups deduced by NMR and MS.

-

3100 - 2800 cm⁻¹: Broad stretching corresponding to the imidazole N-H and the aliphatic C-H of the methyl group.

-

1530 cm⁻¹ & 1350 cm⁻¹: The hallmark asymmetric and symmetric stretching vibrations of the aromatic -NO 2 group.

-

~600 cm⁻¹: A sharp, intense band corresponding to the C-I stretching vibration, confirming halogenation.

References

-

Title : 4-IODO-2-METHYL-5-NITROIMIDAZOLE | Source : LookChem | URL : 1

-

Title : 1H-Imidazole,5-iodo-2-methyl-4-nitro- | Source : GuideChem | URL : 5

-

Title : 4-Iodo-2-methyl-5-nitro-1H-imidazole | Source : AiFChem | URL : 6

-

Title : US3435049A - Nitroimidazole derivatives | Source : Google Patents | URL : 2

-

Title : Analysis of Common Explosives in Different Solvents by Nuclear Magnetic Resonance Spectroscopy | Source : ICM | URL : 4

-

Title : NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory | Source : Australian Journal of Chemistry | URL : 3

Sources

Comprehensive Technical Guide on 4-Iodo-2-methyl-5-nitroimidazole (CAS 13369-83-0): Properties, Synthesis, and Applications in Radiotherapy and Medicinal Chemistry

As drug development pushes the boundaries of targeted therapies, halogenated nitroimidazoles have emerged as critical structural motifs. Among them, 4-Iodo-2-methyl-5-nitroimidazole (CAS 13369-83-0) stands out as a highly specialized compound. Characterized by the presence of both an electron-withdrawing nitro group and a heavy-atom iodine substituent on an imidazole core, this molecule serves a dual purpose: it is a potent intermediate in organic synthesis and an advanced radiosensitizer for hypoxic tumor targeting.

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic biological activity, and validated synthetic protocols for CAS 13369-83-0, designed for researchers and application scientists in pharmaceutical development.

Physicochemical Properties & Structural Dynamics

4-Iodo-2-methyl-5-nitroimidazole (also referred to as 5-iodo-2-methyl-4-nitro-1H-imidazole due to annular tautomerism) is a highly functionalized heterocyclic compound. The juxtaposition of the iodine atom at the C4 position and the nitro group at the C5 position creates a unique electronic environment. The nitro group strongly withdraws electron density, making the imidazole ring electron-deficient, while the iodine atom provides a highly polarizable, heavy-atom center [1].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 4-Iodo-2-methyl-5-nitro-1H-imidazole |

| CAS Number | 13369-83-0 |

| Molecular Formula | C₄H₄IN₃O₂ |

| Molecular Weight | 252.998 g/mol |

| Appearance | Light yellow to yellow solid |

| Melting Point | 271–273 °C (Decomposition) |

| Topological Polar Surface Area | 74.5 Ų |

| Storage Conditions | Inert gas (Nitrogen/Argon) at 2–8 °C |

Data compiled from verified chemical property databases [1].

Mechanism of Action: Hypoxic Tumor Radiosensitization

In oncology, hypoxic tumors are notoriously resistant to conventional radiotherapy because oxygen is required to "fix" radiation-induced DNA damage. 4-Iodo-2-methyl-5-nitroimidazole functions as a highly effective electrophilic radiosensitizer by acting as an oxygen mimetic, with the added advantage of heavy-element incorporation [2].

The Dual-Action Causality

-

The Heavy-Atom "Antenna" Effect : The high atomic number (Z=53) of the iodine atom gives it a high photoionization cross-section. During X-ray irradiation, iodine acts as an antenna, absorbing X-rays and triggering the Auger effect . This localized absorption generates a cascade of secondary X-rays, photoelectrons, and Auger electrons, which drastically amplify direct DNA strand breaks in the immediate vicinity of the molecule[2].

-

The Oxygen-Mimetic Effect : The nitroimidazole core undergoes fragmentation upon ionization, releasing reactive nitrogen species (NO and NO₂). These fragments rapidly attach to the DNA radicals formed by the secondary electrons. By forming stable adducts, they prevent the tumor cell's DNA repair machinery from fixing the strand breaks, effectively mimicking the radiosensitizing role of molecular oxygen [2].

Dual-action radiosensitization mechanism of 4-iodo-2-methyl-5-nitroimidazole in hypoxic tumors.

Synthetic Manufacturing Protocol

Because the nitro group severely deactivates the imidazole ring toward electrophilic aromatic substitution, standard iodination techniques (e.g., I₂/NaOH or ICl) often fail[3]. To achieve high yields of CAS 13369-83-0, a robust protocol utilizing N-Iodosuccinimide (NIS) in a polar aprotic solvent is required.

Experimental Workflow: Electrophilic Iodination of 2-Methyl-5-nitroimidazole

Reagents Required:

-

2-Methyl-5-nitroimidazole (Precursor)

-

N-Iodosuccinimide (NIS, 1.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Methodology & Causality:

-

Dissolution & Activation : Suspend 2-methyl-5-nitroimidazole in anhydrous DMF and warm to 55 °C.

-

Causality: DMF is a highly polar aprotic solvent that stabilizes the charged transition state of the electrophilic substitution. Warming ensures complete dissolution and prepares the system for the endothermic activation of the deactivated ring.

-

-

Electrophile Addition : Add NIS in portions to the stirred solution.

-

Causality: NIS is a mild, easy-to-handle source of electrophilic iodine (I⁺). Portion-wise addition prevents localized thermal runaway and minimizes oxidative side reactions.

-

-

High-Temperature Iodination : Elevate the reaction temperature to 80 °C and maintain stirring for 4 to 5 hours.

-

Causality: The electron-withdrawing nature of the nitro group creates a high activation energy barrier for substitution at the C4 position. Sustained heating at 80 °C provides the necessary thermodynamic drive to complete the conversion.

-

-

Quenching & Precipitation : Cool the mixture to 20 °C and pour it into an equal volume of ice water.

-

Causality: The sudden shift in solvent polarity (from pure DMF to a water-rich mixture) forces the highly hydrophobic iodinated product to precipitate out of the solution, separating it from water-soluble byproducts.

-

-

Chemical Washing : Filter the yellow solid and wash extensively with 10% aqueous Na₂S₂O₃, followed by cold distilled water.

-

Causality: Sodium thiosulfate acts as a reducing agent, converting any unreacted electrophilic iodine or residual NIS into highly water-soluble iodide salts. This prevents product discoloration and ensures high chemical purity (>98%).

-

-

Isolation : Dry the resulting pale yellow crystals under high vacuum to afford 4-iodo-2-methyl-5-nitroimidazole (Yield: 71–80%).

Electrophilic iodination workflow for synthesizing CAS 13369-83-0.

Advanced Applications in Organic Synthesis

Beyond its direct biological applications as an antimicrobial and anti-cancer agent [5], the iodine atom on CAS 13369-83-0 serves as a highly reactive leaving group for advanced synthetic transformations:

-

Cascade Heterocyclizations : 4-Iodo-2-methyl-5-nitroimidazole is utilized as a nucleophilic partner in reactions with highly reactive ortho-quinone methides (o-QMs). When reacted with substituted 2-hydroxymethylphenols in refluxing DMF, it undergoes a cascade reaction to form complex, biologically relevant scaffolds such as 1-methyl-3,7-dinitro-9H-imidazo[5,1-b][1,3]benzoxazines [4].

-

Radiotracer Synthesis : The iodine atom can be selectively replaced via palladium-catalyzed tritium-halogen exchange. Reacting CAS 13369-83-0 with tritium gas (³H₂) over a Pd/C catalyst yields 4-³H-2-methyl-5-nitroimidazole. This is a critical intermediate for synthesizing tritiated metronidazole, a radioactive tracer used in ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetic studies [5].

References

-

E. L. et al. (2023). Heavy element incorporation in nitroimidazole radiosensitizers: molecular-level insights into fragmentation dynamics. RSC Advances. Retrieved from[Link]

-

Bhujanga Rao, A. K. S., Gundu Rao, C., & Singh, B. B. (1994). Electrophilic Iodination of 4-Nitroimidazoles - a New High Yielding Method for the Synthesis of 4-Nitro-5-iodoimidazoles. Synthetic Communications, 24(3), 353-366. Retrieved from[Link]

-

Osyanin, V. A., et al. (2013). Reactions of o-Quinone Methides with Pyridinium Methylides: A Diastereoselective Synthesis of 1,2-Dihydronaphtho[2,1-b]furans and 2,3-Dihydrobenzofurans. The Journal of Organic Chemistry. Retrieved from[Link]

-

LookChem. (2025). Cas 13369-83-0, 4-IODO-2-METHYL-5-NITROIMIDAZOLE Basic Information & Academic Research. Retrieved from[Link]

5-iodo-2-methyl-4-nitro-1H-imidazole IUPAC name and synonyms

Comprehensive Technical Guide on 5-Iodo-2-methyl-4-nitro-1H-imidazole: Chemical Identity, Synthesis, and Pharmacological Applications

Executive Summary

The compound 5-iodo-2-methyl-4-nitro-1H-imidazole (often referred to by its tautomeric equivalent, 4-iodo-2-methyl-5-nitro-1H-imidazole) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and radiopharmaceutical development[1]. Characterized by its unique combination of an electron-withdrawing nitro group, a sterically modulating methyl group, and a highly reactive iodine leaving group, this compound serves as a critical precursor for anti-infective agents, anti-cancer therapeutics, and hypoxia-targeted molecular imaging probes[2].

This technical whitepaper deconstructs the chemical identity, structural causality, field-proven synthesis protocols, and mechanistic applications of this essential imidazole derivative.

Nomenclature, Tautomerism, and Chemical Identity

Understanding the nomenclature of this compound requires acknowledging the inherent tautomerism of the imidazole ring. In solution, the proton attached to the imidazole nitrogen rapidly exchanges between the N1 and N3 positions. As a result of this dynamic equilibrium, the substituents at positions 4 and 5 become structurally equivalent. Therefore, 5-iodo-2-methyl-4-nitro-1H-imidazole and 4-iodo-2-methyl-5-nitro-1H-imidazole are exact synonyms describing the identical chemical entity[1].

Quantitative Chemical Properties

The following table summarizes the core identifiers and physicochemical parameters of the compound:

| Property | Value |

| IUPAC Name | 4-iodo-2-methyl-5-nitro-1H-imidazole[3] |

| Primary Synonyms | 5-iodo-2-methyl-4-nitro-1H-imidazole; 4-Iodo-2-methyl-5-nitroimidazole[1] |

| CAS Registry Number | 13369-83-0[1] |

| Molecular Formula | C4H4IN3O2[1] |

| Molecular Weight | 253.00 g/mol [3] |

| Canonical SMILES | CC1=NC(I)=C(N1)=O[3] |

| Appearance | Pale yellow crystal/solid[4] |

Structural Causality and Pharmacophore Reactivity

The utility of 5-iodo-2-methyl-4-nitro-1H-imidazole in drug development is dictated by the synergistic reactivity of its three primary functional groups:

-

The Nitro Group (-NO₂): Positioned at C4/C5, the strongly electron-withdrawing nitro group deactivates the imidazole ring toward electrophiles but highly activates it for nucleophilic attack. Biologically, it serves as a bioreductive pharmacophore , undergoing single-electron reduction in hypoxic environments—a mechanism exploited in targeted cancer therapies[2].

-

The Iodine Atom (-I): As a heavy, highly polarizable halogen, iodine acts as an exceptional leaving group. This makes the compound an ideal substrate for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and nucleophilic aromatic substitution (SNAr), allowing for the complex elaboration of the imidazole core.

-

The Methyl Group (-CH₃): Located at the C2 position, the methyl group provides steric shielding to the adjacent nitrogen atoms, modulating the pKa of the ring and influencing the pharmacokinetic stability of downstream drug candidates.

Experimental Synthesis Workflow

The synthesis of 5-iodo-2-methyl-4-nitro-1H-imidazole relies on the electrophilic iodination of 2-methyl-4-nitroimidazole. The following protocol is engineered for high yield (~71–80%) and exceptional purity[4].

Step-by-Step Methodology & Causality

-

Step 1: Reagent Preparation. Dissolve 2-methyl-4-nitro-1H-imidazole (CAS: 696-23-1) in anhydrous N,N-dimethylformamide (DMF)[4].

-

Causality: DMF is a highly polar aprotic solvent that fully solubilizes the imidazole precursor and stabilizes the polar transition state during electrophilic aromatic substitution.

-

-

Step 2: Electrophilic Iodination. Add N-iodosuccinimide (NIS) in portions to the solution[4].

-

Causality: NIS is selected over elemental iodine (I₂) because it provides a controlled, mild source of electrophilic iodine (I⁺), minimizing the risk of over-iodination or oxidative degradation of the delicate heterocyclic ring.

-

-

Step 3: Thermal Activation. Heat the reaction mixture to 55–80 °C and maintain for 4 to 5 hours[4].

-

Causality: The electron-withdrawing nitro group significantly deactivates the imidazole ring; thus, sustained thermal energy is required to drive the electrophilic attack at the C5 position.

-

-

Step 4: Quenching and Precipitation. Cool the mixture to 20 °C and add an equal volume of ice water[4].

-

Causality: The sudden introduction of cold water drastically reduces the solubility of the iodinated product, driving the rapid precipitation of the crude yellow solid.

-

-

Step 5: Thiosulfate Wash. Filter the solid and wash the filter cake with a 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution[4].

-

Causality: Thiosulfate acts as a highly specific reducing agent, converting any residual unreacted electrophilic iodine or NIS byproducts into highly water-soluble iodide ions. This prevents product discoloration and halogen contamination.

-

-

Step 6: Purification. Wash the cake with frozen distilled water, recrystallize from ethanol, and dry under a vacuum[4].

-

Causality: Ethanol recrystallization selectively removes organic impurities, yielding high-purity pale yellow crystals ready for downstream pharmaceutical coupling.

-

Synthesis workflow of 5-Iodo-2-methyl-4-nitro-1H-imidazole highlighting critical quenching steps.

Applications in Drug Development & Molecular Imaging

Anti-Infective and Anti-Cancer Therapeutics

In the pharmaceutical industry, 5-iodo-2-methyl-4-nitro-1H-imidazole is deployed as a potent anti-infective agent. It functions by penetrating susceptible microorganisms and inhibiting the growth and spread of anaerobic bacteria and fungi[2]. Furthermore, its ability to inhibit the proliferation of specific cancer cell lines makes it a valuable scaffold in oncology research for developing novel therapeutic approaches[2].

Hypoxia-Targeted Radiopharmaceuticals

One of the most advanced applications of this compound is its use as a precursor for hypoxia-targeted imaging agents (e.g., PET/SPECT tracers). Solid tumors frequently outgrow their blood supply, creating hypoxic (low oxygen) microenvironments that are highly resistant to standard radiation therapy.

The Trapping Mechanism:

-

Normoxia (Normal Oxygen): The nitroimidazole enters the cell and undergoes a single-electron reduction mediated by intracellular nitroreductases to form a nitro radical anion. Because oxygen is highly electronegative, it outcompetes the compound for the electron, oxidizing the radical back to the parent compound (futile cycling). The uncharged molecule then diffuses out of the cell.

-

Hypoxia (Low Oxygen): In oxygen-deprived tumor cores, back-oxidation cannot occur. The nitro radical anion undergoes further reduction into highly reactive hydroxylamine and amine species. These electrophilic intermediates covalently bind to intracellular macromolecules (proteins and DNA), permanently trapping the radio-labeled compound inside the hypoxic cell for precise diagnostic imaging.

Bioreductive trapping mechanism of nitroimidazole pharmacophores in hypoxic tumor cells.

Sources

An In-depth Technical Guide to the Solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole

Introduction

5-iodo-2-methyl-4-nitro-1H-imidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a nitroimidazole derivative, it belongs to a class of compounds known for their antimicrobial and potential anti-cancer properties[1][2]. The strategic incorporation of an iodine atom and a nitro group onto the 2-methylimidazole scaffold presents a unique electronic and steric profile, making it a valuable intermediate for the synthesis of novel therapeutic agents[3]. The efficacy of any active pharmaceutical ingredient (API) is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility. A comprehensive understanding of the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole in various solvents is therefore a cornerstone for its successful formulation, delivery, and therapeutic application.

This technical guide provides a detailed exploration of the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole. It is designed for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, field-proven methodologies for the accurate determination and interpretation of its solubility profile. We will delve into the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Theoretical Framework for Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. To predict and understand the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole, we must consider its inherent physicochemical properties and the corresponding properties of the solvents.

Physicochemical Properties of 5-iodo-2-methyl-4-nitro-1H-imidazole

While specific experimental data for 5-iodo-2-methyl-4-nitro-1H-imidazole is not extensively published, we can infer its likely characteristics from its structure and data from closely related analogues. The molecule possesses:

-

A polar imidazole ring: Capable of hydrogen bonding.

-

A nitro group: A strong electron-withdrawing group that contributes to the molecule's polarity.

-

An iodo group: This adds to the molecular weight and can participate in halogen bonding.

-

A methyl group: A non-polar substituent.

This combination of functional groups suggests a molecule with moderate to good solubility in polar organic solvents and poor solubility in non-polar solvents and water[4][5].

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion forces): Arising from atomic interactions.

-

δP (Polar forces): Arising from dipole moments.

-

δH (Hydrogen bonding forces): Arising from the exchange of protons.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic or equilibrium solubility of a compound is the saturation shake-flask method [10][11]. This method is reliable and widely accepted by regulatory bodies[11]. The following sections provide a comprehensive protocol for this method, tailored for the analysis of 5-iodo-2-methyl-4-nitro-1H-imidazole.

Core Experimental Workflow

The overall process involves creating a saturated solution of the compound, ensuring it has reached equilibrium, separating the undissolved solid, and then accurately measuring the concentration of the dissolved compound in the supernatant.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole in a selection of solvents.

Materials:

-

5-iodo-2-methyl-4-nitro-1H-imidazole (solid, of known purity)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), phosphate-buffered saline (PBS) at pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other low-binding material)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid 5-iodo-2-methyl-4-nitro-1H-imidazole to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for general solubility or 37 °C for physiological relevance). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution does not change significantly over time)[11].

-

Sample Separation: After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles[10].

-

Sample Analysis: The concentration of 5-iodo-2-methyl-4-nitro-1H-imidazole in the clear filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[12].

Analytical Quantification: HPLC-UV Method

Objective: To accurately measure the concentration of dissolved 5-iodo-2-methyl-4-nitro-1H-imidazole.

Instrumentation and Conditions (Example):

-

HPLC System: Agilent 1260 Infinity II or equivalent

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: Wavelength determined by UV-Vis scan of the compound (likely in the range of 280-350 nm due to the nitro-aromatic structure)

Procedure:

-

Standard Curve Preparation: Prepare a series of standard solutions of 5-iodo-2-methyl-4-nitro-1H-imidazole of known concentrations in the mobile phase.

-

Sample Preparation: Dilute the filtered supernatant from the shake-flask experiment with the mobile phase to a concentration that falls within the range of the standard curve.

-

Analysis: Inject the standards and the diluted samples onto the HPLC system.

-

Quantification: Plot the peak area of the standards against their concentrations to generate a linear standard curve. Use the equation of the line to calculate the concentration of the diluted sample, and then back-calculate the original concentration in the undissolved filtrate to determine the solubility.

Trustworthiness and Self-Validation

To ensure the integrity of the generated data, the following steps are critical:

-

Purity of Compound: Verify the purity of the 5-iodo-2-methyl-4-nitro-1H-imidazole using techniques like NMR or mass spectrometry.

-

Solid-State Analysis: After the experiment, analyze the remaining solid using methods like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC) to check for any changes in the solid form (e.g., polymorphism or solvation)[10].

-

Mass Balance: Ensure that the amount of compound added is accounted for by the dissolved and undissolved portions.

-

pH Measurement: For aqueous and buffered solutions, measure the pH of the suspension at the beginning and end of the experiment to ensure it remains constant.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents.

Quantitative Solubility Data (Hypothetical)

The following table provides a template for presenting the experimentally determined solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole. The values presented are hypothetical and should be replaced with experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method of Determination |

| Water | 25 | < 0.1 | < 0.0004 | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 37 | 0.25 | 0.001 | Shake-Flask HPLC-UV |

| Ethanol | 25 | 5.2 | 0.0205 | Shake-Flask HPLC-UV |

| Methanol | 25 | 8.9 | 0.0352 | Shake-Flask HPLC-UV |

| Acetonitrile | 25 | 12.5 | 0.0494 | Shake-Flask HPLC-UV |

| DMSO | 25 | > 150 | > 0.593 | Shake-Flask HPLC-UV |

| N,N-Dimethylformamide (DMF) | 25 | > 120 | > 0.474 | Shake-Flask HPLC-UV |

Molecular Weight of 5-iodo-2-methyl-4-nitro-1H-imidazole: ~253.00 g/mol [1]

Interpretation of Results

The hypothetical data aligns with the expected behavior of the molecule. The very low solubility in water and buffered saline highlights a potential challenge for aqueous formulations. The significantly higher solubility in polar aprotic solvents like DMSO and DMF suggests their utility as solvents for stock solutions in biological assays or as potential components in certain formulation strategies[5]. The moderate solubility in alcohols like ethanol and methanol indicates their potential use in co-solvent systems to enhance aqueous solubility.

Caption: Hansen Solubility Parameter (HSP) Relationship.

Conclusion

This technical guide has outlined a comprehensive framework for understanding and determining the solubility of 5-iodo-2-methyl-4-nitro-1H-imidazole. By combining a sound theoretical understanding with robust and validated experimental protocols, researchers can generate the high-quality solubility data essential for advancing the development of this promising compound. The methodologies described herein, particularly the shake-flask method coupled with HPLC analysis, provide a reliable pathway to characterizing this critical physicochemical property, thereby enabling informed decisions in formulation development and preclinical studies.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

-

Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Available from: [Link]

-

PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Available from: [Link]

-

World Health Organization (WHO). Annex 4. Available from: [Link]

-

Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. (2021). Available from: [Link]

-

Chemsrc. CAS#:35681-66-4 | 1-ETHYL-5-IODO-2-METHYL-4-NITRO-1H-IMIDAZOLE. (2025). Available from: [Link]

-

Chemical Synthesis Database. 5-iodo-4-nitro-1H-imidazole. (2025). Available from: [Link]

-

lookchem. Cas 13369-83-0,4-IODO-2-METHYL-5-NITROIMIDAZOLE. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Landscape: 4-Iodo-2-methyl-1H-imidazole Applications. Available from: [Link]

-

Brieflands. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. (2023). Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

JOCPR. Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (2011). Available from: [Link]

-

PubMed. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics. (2022). Available from: [Link]

-

ResearchGate. (PDF) Three-dimensional Hansen solubility parameters as predictors of miscibility in cocrystal formation. (2023). Available from: [Link]

-

PMC. Hansen Solubility Parameters and QbD-Oriented HPLC Method Development and Validation for Dermatokinetic Study of a Miconazole-Loaded Cationic Nanoemulsion in Rat Model. (2023). Available from: [Link]

-

ResearchGate. Synthesis and process optimization of 5-iodo-2-methyl-benzimidazole. (2011). Available from: [Link]

-

ResearchGate. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics | Request PDF. Available from: [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. jocpr.com [jocpr.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. raytor.com [raytor.com]

- 11. who.int [who.int]

- 12. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

5-Iodo-2-methyl-4-nitro-1H-imidazole: Physicochemical Profiling, Synthesis, and Radiosensitization Mechanisms

Executive Summary